molecular formula C17H27ClN2O B12359619 N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine,monohydrochloride

Cat. No.: B12359619
M. Wt: 310.9 g/mol
InChI Key: PIZOKRWXSDCHTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine typically involves the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 3-Position: The indole ring is then substituted at the 3-position with an ethanamine group. This can be achieved through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

    Introduction of the Isopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This can lead to various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with similar structural features.

    N-Acetyl-5-methoxytryptamine (Melatonin): Another indole derivative with biological activity.

    N,N-Dimethyltryptamine (DMT): A well-known tryptamine with psychoactive properties.

Uniqueness

N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern on the indole ring and the presence of the isopropyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)10-9-14-11-18-15-7-6-8-16(20-5)17(14)15;/h6-8,11-13,18H,9-10H2,1-5H3;1H

InChI Key

PIZOKRWXSDCHTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC)C(C)C.Cl

Origin of Product

United States

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